N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide
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Overview
Description
N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide is a complex organic compound characterized by its unique structure, which includes a benzo[d]thiazole moiety, a dimethylthiophene ring, and a chlorophenylsulfonyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Moiety: This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone.
Synthesis of the Dimethylthiophene Ring: This step involves the alkylation of thiophene with methyl groups, often using Friedel-Crafts alkylation.
Coupling of the Benzo[d]thiazole and Dimethylthiophene Units: This is typically done through a cross-coupling reaction, such as Suzuki or Stille coupling.
Introduction of the Chlorophenylsulfonyl Group: This can be achieved by reacting the intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base.
Formation of the Propanamide Linkage: The final step involves the amidation reaction, where the intermediate is reacted with a suitable amine to form the propanamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the benzo[d]thiazole and thiophene rings.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution, and strong nucleophiles (e.g., sodium hydride) for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity. The benzo[d]thiazole moiety is known to interact with various biological targets, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide: Lacks the dimethylthiophene ring.
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide: Lacks the dimethyl groups on the thiophene ring.
Uniqueness
The presence of both the benzo[d]thiazole and dimethylthiophene rings, along with the chlorophenylsulfonyl group, makes N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide unique. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3-(4-chlorophenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3S3/c1-13-14(2)29-22(20(13)21-24-17-5-3-4-6-18(17)30-21)25-19(26)11-12-31(27,28)16-9-7-15(23)8-10-16/h3-10H,11-12H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPGSURMAVADEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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